Introduction: The Criticality of Impurity Profiling for Lenalidomide
Introduction: The Criticality of Impurity Profiling for Lenalidomide
An In-Depth Technical Guide to the Formation Mechanism of Lenalidomide's Open-Ring Diacid Impurity
Lenalidomide, a potent immunomodulatory agent derived from thalidomide, is a cornerstone in the treatment of multiple myeloma and other hematologic malignancies.[1][2][3][4] Its therapeutic efficacy is intrinsically linked to its precise chemical structure, which includes a glutarimide ring and an isoindolinone ring system.[5][6] However, the chemical stability of Lenalidomide is a critical concern during manufacturing, formulation, and storage. Environmental factors such as pH, temperature, and moisture can induce chemical degradation, leading to the formation of impurities.[4][7]
Among these degradation products, the open-ring diacid impurity, chemically known as 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid, is of significant interest.[8] This impurity arises from the hydrolytic cleavage of the glutarimide ring, a known chemical liability of this molecular scaffold.[1][9][10] Understanding the precise mechanism of its formation is not merely an academic exercise; it is fundamental to developing robust manufacturing processes, stable formulations, and accurate, stability-indicating analytical methods, all of which are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to ensure patient safety and drug efficacy.[2][4]
This guide provides a detailed examination of the mechanistic pathways leading to the formation of the lenalidomide open-ring diacid impurity, outlines field-proven methodologies for its characterization, and presents a framework for its control.
Part 1: The Core Mechanism - Hydrolysis of the Glutarimide Ring
The formation of the diacid impurity is a direct consequence of the hydrolysis of one of the amide bonds within the glutarimide ring of the lenalidomide molecule.[1][11] This reaction is a classic example of nucleophilic acyl substitution, where a water molecule acts as the nucleophile. The process is significantly catalyzed by both acidic and basic conditions, making pH a critical parameter controlling the stability of Lenalidomide.[1][4]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen on the glutarimide ring. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The mechanism proceeds through the following steps:
-
Protonation: The carbonyl oxygen is protonated by an acid (H₃O⁺).
-
Nucleophilic Attack: A water molecule attacks the now highly electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom within the ring.
-
Ring Opening: The resulting tetrahedral intermediate collapses, cleaving the carbon-nitrogen bond and opening the glutarimide ring to form the diacid.[1]
Base-Catalyzed Hydrolysis
In alkaline or neutral to slightly basic conditions, the hydroxide ion (OH⁻) acts as a more potent nucleophile than water. The reaction does not require prior activation of the carbonyl group.
The mechanism involves:
-
Nucleophilic Attack: A hydroxide ion directly attacks one of the carbonyl carbons of the glutarimide ring.
-
Tetrahedral Intermediate Formation: A negatively charged tetrahedral intermediate is formed.
-
Ring Opening: This unstable intermediate collapses, leading to the cleavage of the C-N amide bond to yield a carboxylate and an amide. Subsequent protonation of the resulting anion yields the final diacid impurity.
Forced degradation studies have consistently shown that Lenalidomide is particularly susceptible to degradation under alkaline conditions, often showing extensive degradation compared to acidic, oxidative, or thermal stress.[12]
Caption: Hydrolytic degradation pathway of Lenalidomide.
Part 2: Experimental Framework for Impurity Characterization
To ensure product quality, it is essential to employ analytical methods capable of detecting, identifying, and quantifying the diacid impurity. The development of such a "stability-indicating" method relies on forced degradation studies, which intentionally stress the drug substance to produce degradation products.[4][13]
Forced Degradation (Stress Testing) Protocol
The objective of stress testing is to simulate harsh conditions to understand degradation pathways and confirm that the analytical method can resolve the parent drug from its impurities.[4]
Expertise in Action: The conditions below are not arbitrary. They are chosen based on ICH guidelines and extensive field experience to cover the most likely degradation pathways (hydrolysis, oxidation, etc.) without completely destroying the main compound, aiming for 5-20% degradation to allow for accurate profiling.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of Lenalidomide active pharmaceutical ingredient (API) or drug product in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.5 N HCl.
-
Incubate the mixture at 60°C for 24 hours.[14]
-
Cool the solution, neutralize with an appropriate volume of 0.5 N NaOH, and dilute to the final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.5 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.[14]
-
Cool the solution, neutralize with an appropriate volume of 0.5 N HCl, and dilute to the final concentration.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 10% Hydrogen Peroxide (H₂O₂).
-
Incubate at 60°C for 24 hours.[14]
-
Cool and dilute to the final concentration.
-
-
Thermal Degradation:
-
Store the solid drug substance in a hot air oven at 80°C for 10 days.[14]
-
Dissolve the stressed solid in the diluent to achieve the final concentration.
-
-
Photolytic Degradation:
-
Expose the drug substance (solid or in solution) to UV light (e.g., in a photostability chamber) for 24 hours.[14]
-
Prepare the sample for analysis by dissolving or diluting to the final concentration.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC method.
Quantitative Data from Stress Studies
The results from forced degradation studies provide critical data on the stability profile of Lenalidomide.
| Stress Condition | Reagent/Parameters | Typical Degradation (%) | Primary Impurity Formed |
| Acidic | 0.5 N HCl, 60°C, 24h | 10-20% | Open-Ring Diacid Impurity[4] |
| Alkaline | 0.5 N NaOH, 60°C, 24h | >20% (Extensive) | Open-Ring Diacid Impurity[12] |
| Oxidative | 10% H₂O₂, 60°C, 24h | Moderate | Various oxidative adducts[4] |
| Thermal | 80°C, 10 days | Substantial | Impurities B & C (as per some studies)[4] |
| Photolytic | UV Chamber, 24h | Stable / Minor | Minimal degradation observed[14][15] |
Note: Degradation percentages are illustrative and can vary based on exact experimental conditions and the specific drug product formulation.
Part 3: The Analytical Workflow - A Self-Validating System
A robust analytical method provides the trustworthy data needed for regulatory compliance and quality control. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV or mass spectrometry (MS) detection is the gold standard for this analysis.[16]
Representative RP-HPLC Method Protocol
Trustworthiness by Design: This method is designed for specificity. The gradient elution ensures that impurities with different polarities, like the more polar diacid impurity, are well-separated from the less polar parent Lenalidomide peak. Method validation according to ICH Q2(R1) guidelines (covering specificity, linearity, accuracy, precision, LOD/LOQ) would be required to fully qualify it as a self-validating system.[15]
-
Instrumentation: HPLC system with a PDA/UV detector or Mass Spectrometer.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), pH adjusted to 3.5 with phosphoric acid.[5]
-
Mobile Phase B: Acetonitrile or a mixture of Acetonitrile and Methanol.[5][14]
-
Elution Mode: Gradient elution. A typical gradient might start with a higher percentage of aqueous Mobile Phase A and ramp up to a higher percentage of organic Mobile Phase B to elute all components.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 25°C (Ambient).[14]
-
Detection Wavelength: 242 nm.[14]
-
Injection Volume: 20 µL.
-
Data Analysis: The chromatograms are analyzed to determine the retention times and peak areas of Lenalidomide and all degradation products. Peak purity analysis using a PDA detector is crucial to ensure co-elution is not occurring.[13]
Caption: A typical analytical workflow for impurity profiling.
References
-
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Title: A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules Source: PMC (PubMed Central) URL: [Link]
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Title: Lenalidomide Impurities | 191732-72-6 Certified Reference Substance Source: Alfa Omega Pharma URL: [Link]
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Title: Development of A Rapid and Sensitive HPLC Assay Method for Lenalidomide Capsules and its Related Substances Source: ResearchGate URL: [Link]
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Title: A Simple and Rapid LC-MS/MS Method for Therapeutic Drug Monitoring of Lenalidomide Source: Journal of Analytical & Environmental Chemistry URL: [Link]
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Title: Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide Source: ResearchGate URL: [Link]
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Title: FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC Source: ResearchGate URL: [Link]
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Title: Development of a physiologically based pharmacokinetic model for intravenous lenalidomide in mice Source: PMC (PubMed Central) URL: [Link]
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Title: Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation Source: PMC (PubMed Central) URL: [Link]
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Title: Lenalidomide Impurity D Source: Quality Control Chemicals (QCC) URL: [Link]
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Title: Chemical structures of lenalidomide and its impurity. Source: ResearchGate URL: [Link]
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Title: Lenalidomide Impurities and Related Compound Source: Veeprho Pharmaceuticals URL: [Link]
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Title: Investigation of Glutarimide N -Alkylated Derivatives of Lenalidomide Source: ResearchGate URL: [Link]
-
Title: Glutarimide – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration Source: PubMed URL: [Link]
-
Title: Development and validation of a stability-indicating HPLC method for the determination of related substances in Lenalidomide solid dosage form Source: Semantic Scholar URL: [Link]
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